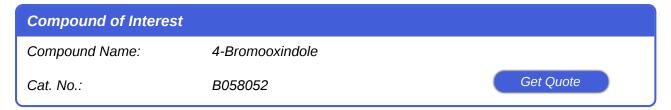


A Technical Guide to 4-Bromooxindole as a Chemical Intermediate in Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromooxindole (4-bromo-1,3-dihydro-2H-indol-2-one) is a versatile heterocyclic compound that has emerged as a significant chemical intermediate in the field of medicinal chemistry and organic synthesis. Its structure, featuring the privileged oxindole scaffold with a bromine atom at the 4-position, provides a unique and powerful tool for the construction of complex bioactive molecules. The bromine atom serves as a key synthetic handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and critical role of **4-Bromooxindole** in the drug discovery pipeline, with a particular focus on its application in the development of kinase inhibitors for oncology.

Introduction

The oxindole core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Halogenation of this scaffold is a critical strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates.



4-Bromooxindole, specifically, is a valuable building block that combines the inherent biological relevance of the oxindole nucleus with the synthetic versatility of an aryl bromide. This makes it an ideal starting point for creating diverse molecular libraries. Its primary relevance lies in its role as a versatile chemical intermediate for synthesizing high-value molecules for the pharmaceutical and agrochemical industries.[1] In medicinal chemistry, derivatives of **4-bromooxindole** are instrumental in developing experimental therapies, particularly kinase inhibitors for cancer treatment and novel neuropharmaceuticals.[1][2]

Physicochemical Properties

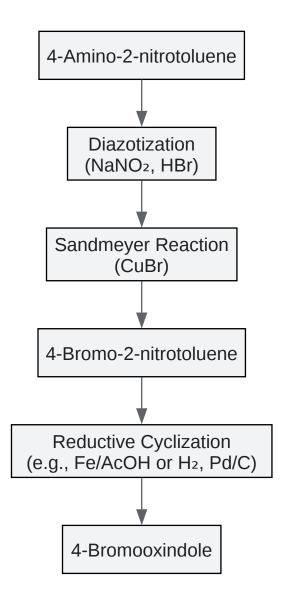
A summary of the key physical and chemical properties of **4-Bromooxindole** is presented in Table 1.

Property	Value	Reference
CAS Number	99365-48-7	[2]
Molecular Formula	C ₈ H ₆ BrNO	[2]
Molecular Weight	212.05 g/mol	[2]
Appearance	Brown Powder	[2]
Purity	≥ 98% (HPLC)	[2]
Storage Conditions	0-8 °C	[2]

Synthesis of 4-Bromooxindole

An efficient synthesis for **4-Bromooxindole**, which was previously an unknown compound, has been developed from 4-amino-2-nitrotoluene.[1] The general synthetic strategy involves the transformation of the amino group into a bromine via a Sandmeyer-type reaction, followed by reductive cyclization of the nitro group to form the oxindole ring.





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Caption: Conceptual workflow for the synthesis of **4-Bromooxindole**.

Role as a Chemical Intermediate in Drug Discovery

The true value of **4-Bromooxindole** lies in its utility as a modifiable scaffold for building potent and selective drug candidates. The oxindole core often serves as an ATP-competitive hinge-binding motif in kinase inhibitors, while the C4-position, functionalized via the bromine atom, allows for the introduction of substituents that can target solvent-exposed regions, enhance selectivity, and improve pharmacokinetic properties.

Application in Kinase Inhibitor Synthesis



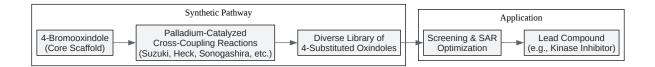
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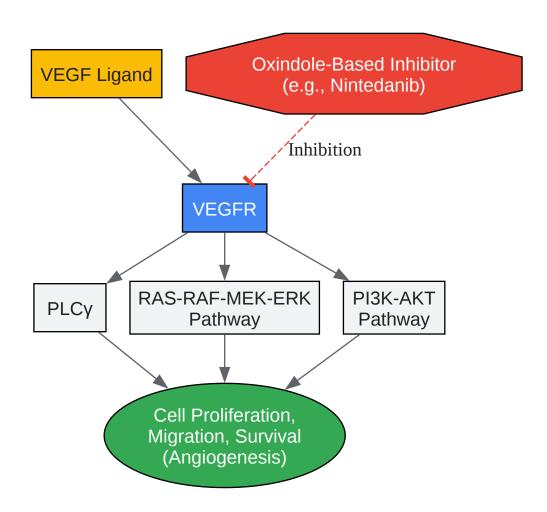
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Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Small molecule kinase inhibitors are therefore a major focus of modern drug discovery. The oxindole skeleton is a key component of several approved kinase inhibitors. For example, Nintedanib and Sunitinib are multi-kinase inhibitors that target Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases involved in tumor angiogenesis and proliferation.

The bromine atom on **4-Bromooxindole** is a versatile precursor for palladium-catalyzed cross-coupling reactions, allowing for the facile installation of various aryl, heteroaryl, or alkyl groups at the C4 position.[4] This strategy is fundamental for exploring Structure-Activity Relationships (SAR) and optimizing lead compounds.







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